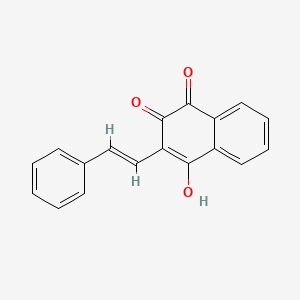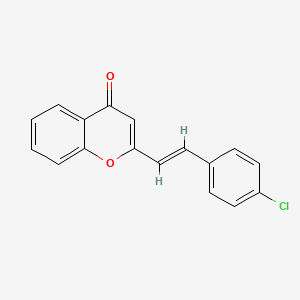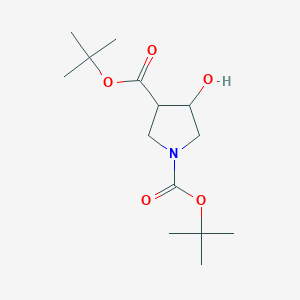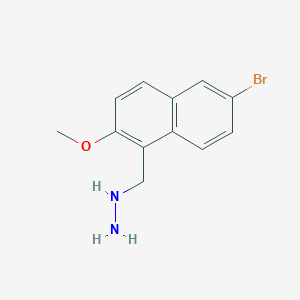![molecular formula C16H18N2O3 B15064045 (S)-Ethyl 2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylate](/img/structure/B15064045.png)
(S)-Ethyl 2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Ethyl 2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor under specific conditions to form the spiro structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process .
化学反応の分析
Types of Reactions
(S)-Ethyl 2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but often involve specific temperatures, pressures, and solvents to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane .
科学的研究の応用
(S)-Ethyl 2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
作用機序
The mechanism of action of (S)-Ethyl 2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 2’,3’,4’,9’-tetrahydrospiro[cyclohexane-1,1’-pyrido[3,4-b]indole]-3’-carboxylic acid
- 1-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Uniqueness
(S)-Ethyl 2’,3’,4’,9’-tetrahydrospiro[oxetane-3,1’-pyrido[3,4-B]indole]-3’-carboxylate stands out due to its spiro structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for drug development and other applications .
特性
分子式 |
C16H18N2O3 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC名 |
ethyl (3S)-spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate |
InChI |
InChI=1S/C16H18N2O3/c1-2-21-15(19)13-7-11-10-5-3-4-6-12(10)17-14(11)16(18-13)8-20-9-16/h3-6,13,17-18H,2,7-9H2,1H3/t13-/m0/s1 |
InChIキー |
YWDQHFBQKCQXFM-ZDUSSCGKSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1CC2=C(C3(N1)COC3)NC4=CC=CC=C24 |
正規SMILES |
CCOC(=O)C1CC2=C(C3(N1)COC3)NC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one](/img/structure/B15063969.png)



![6-Bromo-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B15063996.png)
![7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B15064004.png)
![3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one](/img/structure/B15064012.png)
![2-Chloro-6-iodoimidazo[1,2-a]pyridine](/img/structure/B15064020.png)
![7-(Tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B15064024.png)
![3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15064027.png)



